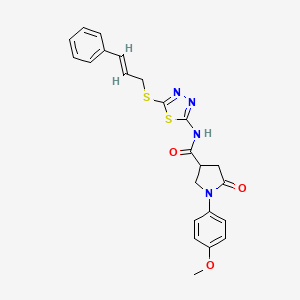![molecular formula C17H20N4O4 B2888635 N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine CAS No. 929823-13-2](/img/structure/B2888635.png)
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is a complex organic compound featuring an indole ring system conjugated to a piperazine ring and a beta-alanine moiety. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.
Piperazine Formation: Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes.
Coupling Reaction: The indole and piperazine units can be coupled using carbonyl chemistry, typically involving the formation of an amide bond between the carboxylic acid group of the indole and the amine group of the piperazine.
Beta-Alanine Attachment: The beta-alanine moiety can be introduced through a peptide coupling reaction, often using reagents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions can be performed on the indole and piperazine rings to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidized Indoles: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduced Piperazines: Piperazine derivatives with reduced functional groups.
Substituted Derivatives: Indole and piperazine derivatives with various substituents.
科学研究应用
Chemistry: This compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its indole and piperazine rings are valuable in constructing diverse chemical structures.
Biology: The compound has potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in biological assays to study these activities.
Medicine: Due to its biological activity, it is being explored for use in pharmaceuticals. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, including dyes, pigments, and agrochemicals.
作用机制
The exact mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The indole ring system is known to interact with various biological targets, while the piperazine ring can enhance the compound's ability to cross cell membranes.
相似化合物的比较
N-(1H-indol-3-ylcarbonyl)glycine: Similar structure but lacks the piperazine ring.
N-(1H-indol-3-ylcarbonyl)piperazine: Similar structure but lacks the beta-alanine moiety.
Indole-3-carboxylic acid derivatives: Various derivatives of indole-3-carboxylic acid with different substituents.
Uniqueness: N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is unique due to the combination of the indole ring, piperazine ring, and beta-alanine moiety, which provides a distinct set of chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
3-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15(23)5-6-18-17(25)21-9-7-20(8-10-21)16(24)13-11-19-14-4-2-1-3-12(13)14/h1-4,11,19H,5-10H2,(H,18,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFFDZZDTNIQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)
![1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B2888554.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)
![2-(cyanomethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2888561.png)




![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
